Biotinyl-phenylboronic acid
Overview
Description
Biotinyl-phenylboronic acid is a compound that combines the properties of biotin and phenylboronic acid. Biotin, also known as vitamin B7, is a water-soluble vitamin that plays a crucial role in various metabolic processes. Phenylboronic acid is an organic compound that contains a boronic acid functional group attached to a phenyl ring. The combination of these two molecules results in a compound with unique properties that make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of biotinyl-phenylboronic acid typically involves the conjugation of biotin with phenylboronic acid through a series of chemical reactions. One common method involves the use of a coupling agent, such as N-hydroxysuccinimide (NHS) ester, to activate the carboxyl group of biotin. This activated biotin is then reacted with phenylboronic acid under mild conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and purification systems. The process typically includes the following steps:
- Activation of biotin using a coupling agent.
- Reaction with phenylboronic acid.
- Purification of the product using techniques such as chromatography or crystallization.
- Quality control to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Biotinyl-phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas or metal hydrides.
Substitution: Palladium catalysts and base in an organic solvent.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Cyclohexyl derivatives.
Substitution: this compound derivatives with new carbon-carbon bonds.
Scientific Research Applications
Biotinyl-phenylboronic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of biotinyl-phenylboronic acid involves the interaction of the boronic acid group with diols and polyols. This interaction forms reversible cyclic boronate esters, which can be exploited for various applications. In biological systems, the biotin moiety allows for specific binding to avidin or streptavidin, facilitating targeted delivery and detection.
Molecular Targets and Pathways:
Diols and Polyols: The boronic acid group targets diols and polyols, forming reversible complexes.
Avidin/Streptavidin: The biotin moiety binds specifically to avidin or streptavidin, enabling targeted applications.
Comparison with Similar Compounds
Biotinyl-phenylboronic acid can be compared with other boronic acid derivatives and biotin conjugates. Some similar compounds include:
Phenylboronic Acid: Lacks the biotin moiety and is primarily used in organic synthesis and sensing applications.
Biotinylated Compounds: These compounds contain biotin but lack the boronic acid group, limiting their ability to interact with diols and polyols.
Fluorinated Phenylboronic Acids: These compounds have enhanced acidity and unique properties due to the presence of fluorine atoms.
Uniqueness: this compound is unique in its ability to combine the specific binding properties of biotin with the versatile reactivity of phenylboronic acid. This dual functionality makes it particularly valuable in applications requiring both targeted binding and chemical reactivity.
Properties
IUPAC Name |
[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]phenyl]boronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BN3O4S/c21-14(18-11-5-3-4-10(8-11)17(23)24)7-2-1-6-13-15-12(9-25-13)19-16(22)20-15/h3-5,8,12-13,15,23-24H,1-2,6-7,9H2,(H,18,21)(H2,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAZPFOELSKBQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)CCCCC2C3C(CS2)NC(=O)N3)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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